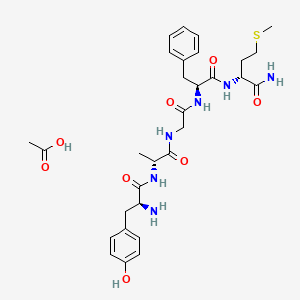
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate is an organic compound with a unique structure that includes both ester and sodium carboxylate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate typically involves the esterification of fumaric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting dimethyl fumarate is then reacted with sodium hydroxide to form the sodium salt of the ester.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the sodium carboxylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The ester groups can participate in esterification and transesterification reactions, while the sodium carboxylate group can engage in ionic interactions with other molecules. These interactions can influence metabolic pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: A related compound with similar ester groups but lacking the sodium carboxylate functionality.
Sodium maleate: Another compound with a similar structure but different stereochemistry.
Uniqueness
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate is unique due to its combination of ester and sodium carboxylate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
104629-54-1 |
|---|---|
Molekularformel |
C6H7NaO5 |
Molekulargewicht |
182.107 |
IUPAC-Name |
sodium;(Z)-1,4-dimethoxy-1,4-dioxobut-2-en-2-olate |
InChI |
InChI=1S/C6H8O5.Na/c1-10-5(8)3-4(7)6(9)11-2;/h3,7H,1-2H3;/q;+1/p-1/b4-3-; |
InChI-Schlüssel |
NPBVJUWMPNXPFN-LNKPDPKZSA-M |
SMILES |
COC(=O)C=C(C(=O)OC)[O-].[Na+] |
Synonyme |
2-(Sodiooxy)-2-butenedioic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethanol, 2,2'-[[6,13-dichloro-3,10-bis[[2-(sulfooxy)ethyl]amino]triphenodioxazinediyl]bis(sulfonyl)]bis-, bis(hydrogen sulfate) (ester), potassium sodium salt](/img/structure/B564070.png)
![Ethanone, 1-bicyclo[2.1.0]pent-2-yl-, (1alpha,2beta,4alpha)- (9CI)](/img/new.no-structure.jpg)
![3-[(1E)-buta-1,3-dienyl]benzaldehyde](/img/structure/B564073.png)


![(2S)-3-[(1E,5E)-tetradeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B564079.png)

![N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B564084.png)
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
